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molecular formula C9H13O4- B8571551 1,3-Cyclohexanedicarboxylic acid, 1-methyl ester

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester

Cat. No. B8571551
M. Wt: 185.20 g/mol
InChI Key: PODOUIALODEQFA-UHFFFAOYSA-M
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Patent
US05843973

Procedure details

In 70 ml of aqueous conc. ammonia were dissolved 6.7 g of monomethyl 1,3-cyclohexanedicarboxylate, and the resulting mixture was allowed to stand at room temperature for 17 days. The pH of the mixture was adjusted to 1 with conc. hydrochloric acid under ice-cooling and the mixture was extracted with ethyl acetate. The extracts were washed with an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.64 g of the desired compound as a colorless crystalline solid. m.p.: 102°-128° C.; NMR spectrum (d6 -DMSO) δ ppm: 1.00-2.70(10H,m), 6.69(1H,s), 7.20(1H,s)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([O:12]C)=O)[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O-:9])=[O:8])[CH2:2]1.Cl.[NH3:15]>>[C:10]([CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=[O:8])[CH2:2]1)(=[O:12])[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)[O-])C(=O)OC
Name
Quantity
70 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
17 d
Name
Type
product
Smiles
C(N)(=O)C1CC(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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